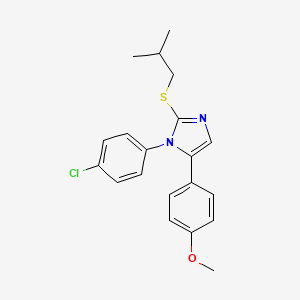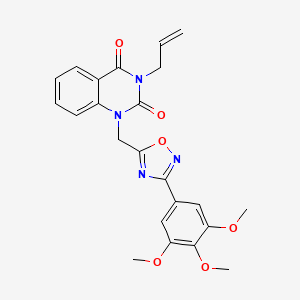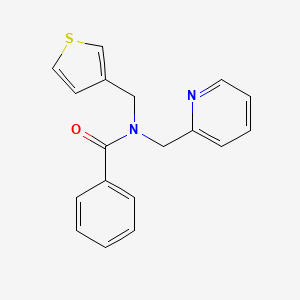
(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methanesulfonamide derivatives are crucial in organic chemistry for their unique reactions and synthesis capabilities. For example, the study by Sakamoto et al. (1988) discusses the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, showcasing the versatility of methanesulfonamides in synthesizing heteroaromatic compounds. Such processes could be relevant for the synthesis and modification of the queried compound, providing a basis for developing new chemical entities with potential pharmacological activities (Sakamoto et al., 1988).
Structural Analysis and Crystallography
Methanesulfonamide derivatives also play a significant role in crystallography and structural analysis. Gowda et al. (2007) provided insight into the structure of N-(2,3-dichlorophenyl)methanesulfonamide, emphasizing the conformation of the N—H bond and its implications for biological activity. Such structural analyses are crucial for understanding the interaction of methanesulfonamide derivatives with biological targets, suggesting potential applications in drug design and development (Gowda, Foro, & Fuess, 2007).
Biological Activities and Drug Development
The structural flexibility and reactivity of methanesulfonamide derivatives make them attractive candidates for drug development. For instance, Gunsalus et al. (1978) investigated analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) for their activity in the methyl-coenzyme M reductase system, highlighting the potential of methanesulfonamide derivatives in modulating enzymatic activities. This suggests that the queried compound could be explored for its biological activities, especially in enzymes involved in critical biochemical pathways (Gunsalus, Romesser, & Wolfe, 1978).
Material Science and Organic Synthesis
Methanesulfonamide derivatives have applications beyond biology, including material science and organic synthesis. The study by Ogura, Suzuki, and Tsuchihashi (1980) on the oxidation of methyl (methylthio)methyl sulfoxide demonstrates the chemical versatility of methanesulfonamide derivatives, suggesting potential uses in synthetic chemistry and material science for the development of novel materials and catalysts (Ogura, Suzuki, & Tsuchihashi, 1980).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)23(16-8-6-15(20)7-9-16)13-17(24)12-22-11-14(10-21-25)18-4-2-3-5-19(18)22/h2-11,17,24-25H,12-13H2,1H3/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESHPYSURMLHQO-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)C=NO)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)/C=N/O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

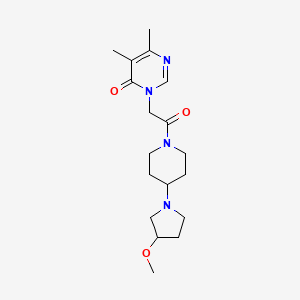

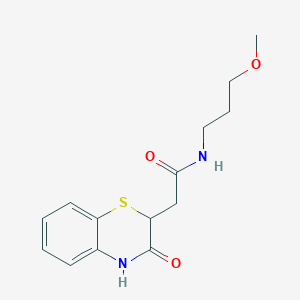
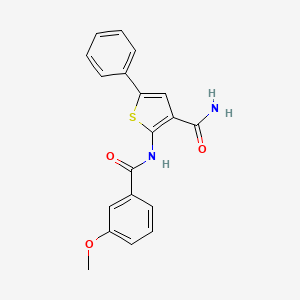
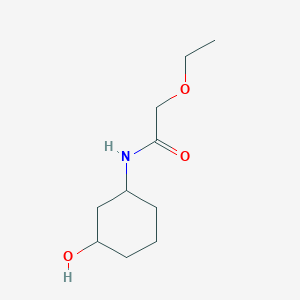

ammoniumolate](/img/structure/B2555834.png)
![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)
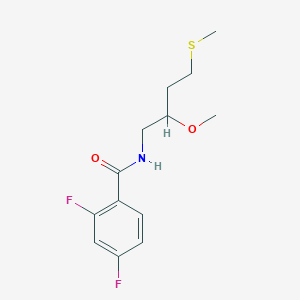
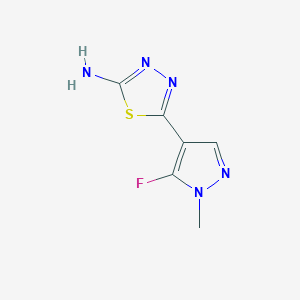
![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
